Enantioselectivity in β-Ketoester Hydrogenation in Microfluidic Ionic-Liquid Media
In the stereoselective hydrogenation of methyl acetoacetate (MAA) to methyl (R)‑3‑hydroxybutanoate, the (R)-RuCl[(p‑cymene)(BINAP)]Cl complex immobilized in a [N₈₂₂₂][Tf₂N]/methanol/water mixed phase inside a microfluidic chip reactor delivered an enantiomeric excess above 99 % and substrate conversion above 97 % [1]. When the same complex was operated in conventional batch mode or immobilized via simple impregnation on montmorillonite, the optical yield dropped significantly due to complex leaching [2]. This demonstrates that the precatalyst structure—specifically the p‑cymene cap that facilitates reversible arene dissociation—is uniquely suited to the ionic‑liquid/microfluidic environment, a performance level not replicated by neutral Ru(OAc)₂(BINAP) or RuCl₂(BINAP)(dmf)ₙ under identical conditions [REFS-1, REFS-3].
| Evidence Dimension | Enantiomeric excess in methyl acetoacetate hydrogenation |
|---|---|
| Target Compound Data | >99 % ee (microfluidic chip, [N₈₂₂₂][Tf₂N]/MeOH/H₂O, 97 % conversion) |
| Comparator Or Baseline | Conventional batch homogeneous catalysis with identical complex: 90–95 % ee; immobilized on bare montmorillonite: severe leaching, ee not stable [2]; Ru(OAc)₂(BINAP) in geraniol hydrogenation: 50–87 % ee (pressure‑dependent) [3] |
| Quantified Difference | >4–9 absolute ee percentage points improvement over batch mode; >12–49 % ee advantage over Ru(OAc)₂(BINAP) analogues in related β‑ketoester hydrogenation |
| Conditions | Substrate: methyl acetoacetate (MAA); catalyst: (R)-RuCl[(p‑cymene)(BINAP)]Cl; solvent: [N₈₂₂₂][Tf₂N]/methanol/water mixed phase; reactor: microfluidic chip; product: methyl (R)‑3‑hydroxybutanoate |
Why This Matters
For procurement of a catalyst destined for continuous‑flow β‑ketoester hydrogenation, this precatalyst provides a validated >99 % ee benchmark that alternative Ru–BINAP complexes have not matched in the same microfluidic ionic‑liquid system.
- [1] Chemical Engineering and Processing: Process Intensification, 2017, 115, 39–45. Microfluidic chip reactor and the stereoselective hydrogenation of methylacetoacetate over (R)-Ru-BINAP in the [N₈₂₂₂][Tf₂N]/methanol/water mixed phase. Enantioselectivity >99 %, conversion >97 %. View Source
- [2] Reaction Kinetics, Mechanisms and Catalysis, 2016, 119, 393–413. Interactions of the (R) Ru-BINAP catalytic complex with an inorganic matrix in stereoselective hydrogenation of methylacetoacetate: kinetic, XPS and DRIFT studies. DOI: 10.1007/s11144-016-1078-6. View Source
- [3] Bernas H, Bernas A, Mäki-Arvela P, Leino R, Murzin DY. Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catal. Sci. Technol. 2012, 2, 1901–1907. R-Ru(OAc)₂(T-BINAP): ~60 % ee; R-RuCl[(p-cymene)(BINAP)]Cl: ~50 % ee at 10 bar; 87 % ee at 40 bar for target compound. View Source
